molecular formula C13H21N3O4 B15362977 tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

Cat. No.: B15362977
M. Wt: 283.32 g/mol
InChI Key: MFOFWQKEGBTFIU-XMCUXHSSSA-N
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Description

This compound is a chiral carbamate derivative featuring a 2-oxopyrrolidin-3-yl moiety, a cyano group, and a tertiary alcohol. It is synthesized via sequential reduction and cyanation steps from intermediates such as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (). The stereochemistry at the (2S) and (3S) positions is critical for its biological activity, particularly as a precursor or intermediate in the development of protease inhibitors targeting viral enzymes like SARS-CoV-2 3CL protease (). Its synthesis typically achieves moderate yields (~23% for diastereomers) under optimized conditions involving LiOH and H₂O₂ ().

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-10,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-,10?/m0/s1

InChI Key

MFOFWQKEGBTFIU-XMCUXHSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(C#N)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate typically begins with the formation of the core carbamate structure. Common synthetic routes include:

  • Amino Alcohol Precursors: : Amino alcohols are often reacted with tert-butyl isocyanate under controlled temperatures to form the initial carbamate structure.

  • Cyano Group Introduction: : The cyano group is usually introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by a cyanide ion in an aprotic solvent.

  • Final Cyclization and Oxo Group Introduction: : The cyclization process forms the pyrrolidinyl ring, often facilitated by using appropriate catalysts under mild heating conditions, followed by oxidation to introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel complexes are typically employed to increase yield and reduce by-products.

Chemical Reactions Analysis

Reactivity of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines. Its removal typically occurs under acidic conditions:

Reaction TypeConditionsProductsYield/Notes
Acidic hydrolysisHCl (4M) in dioxane, 25°C, 2–4 hrsFree amine + CO₂ + tert-butanol>90% efficiency
Trifluoroacetic acid (TFA) cleavage50% TFA in DCM, 0°C–RT, 1 hrDeprotected amine + tert-butyl trifluoroacetateRapid deprotection with minimal side reactions

Mechanistic Insight : Protonation of the carbamate oxygen followed by nucleophilic attack by water or chloride ions leads to cleavage .

Cyano Group Transformations

The nitrile group (-CN) participates in nucleophilic additions and reductions:

Reaction TypeConditionsProductsCatalysts/Notes
Hydrolysis to amideH₂O₂ (30%), NaOH (1M), 60°C, 6 hrsCarboxamide derivativeControlled pH prevents over-hydrolysis to carboxylic acid
Reduction to amineH₂ (1 atm), Ra-Ni, EtOH, 12 hrsPrimary amineRequires careful catalyst activation
Thioimidate formationThiols (e.g., cysteine), pH 7.4Reversible thioimidate adductKey mechanism in enzyme inhibition

Biological Relevance : The cyano group’s interaction with cysteine residues in viral proteases (e.g., SARS-CoV-2 MPro) underpins its antiviral activity .

Hydroxyl Group Reactions

The secondary alcohol undergoes typical oxidation and protection reactions:

Reaction TypeConditionsProductsSelectivity
OxidationDess-Martin periodinane, DCM, 0°CKetone derivativeHigh yield (85–92%)
EsterificationAcCl, pyridine, RT, 3 hrsAcetylated productSteric hindrance limits reactivity

Chirality Retention : The (S)-configuration at the hydroxyl-bearing carbon remains intact under mild conditions .

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-3-yl group exhibits lactam-specific reactivity:

Reaction TypeConditionsProductsApplications
Ring-opening aminolysisBenzylamine, DMF, 100°C, 24 hrsLinear amide productForms peptidomimetic scaffolds
Acid-catalyzed hydrolysisH₂SO₄ (10%), reflux, 8 hrsγ-Aminobutyric acid (GABA) derivativeLimited by competing side reactions

Structural Stability : The pyrrolidinone ring remains intact under physiological pH but opens in strongly acidic/basic media .

Multi-Step Synthetic Pathways

Representative synthesis routes from patents and journals:

StepReactionConditionsIntermediate
1Boc protection of amineBoc₂O, DMAP, CH₂Cl₂, 0°C→RTBoc-protected amino alcohol
2Cyanide introductionKCN, DMSO, 40°C, 12 hrsCyano-alcohol intermediate
3Pyrrolidinone couplingEDC/HOBt, DIPEA, DMF, RTFinal product after purification

Yield Optimization : Chromatographic purification (SiO₂, EtOAc/hexane) achieves >95% purity .

Stability Under Pharmacological Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (simulated gastric fluid)Boc cleavage + lactam hydrolysis2.3 hrs
pH 7.4 (blood)Slow hydrolysis of cyano to amide>48 hrs
UV light (300 nm)Radical-mediated decomposition85% degradation in 6 hrs

Formulation Implications : Lyophilized formulations in amber vials recommended for long-term storage .

Comparative Reactivity of Analogues

Compound ModificationReactivity with Thiols (k, M⁻¹s⁻¹)Enzymatic Inhibition (IC₅₀, nM)
Cyano → Aldehyde12.4 ± 1.28.7
Cyano → Nitro0.9 ± 0.3210
Pyrrolidinone → Piperidinone6.8 ± 0.715.3

Structure-Activity Relationship : The cyano group and (S)-configured pyrrolidinone are critical for high reactivity and potency .

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. The compound's various reactive sites make it suitable for building larger frameworks.

Biology: : Its bioactive potential means it can be used in studying enzyme interactions and as a model compound for understanding biotransformation processes.

Medicine: : There’s significant interest in exploring its potential as a pharmaceutical intermediate due to its varied functional groups, which could be modified to exhibit therapeutic properties.

Industry: : In material science, the compound is examined for its potential in creating advanced polymers and as a precursor for specialty chemicals.

Mechanism of Action

The compound’s effects typically hinge on its ability to interact with biological targets, such as enzymes or receptors, through its functional groups:

  • Molecular Targets: : It can bind to active sites of enzymes, inhibiting or modulating their activity.

  • Pathways Involved: : The interaction often triggers pathways related to signal transduction or metabolic regulation, depending on the functional modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, which differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Analogous Pyrrolidinone-Containing Carbamates

Compound Name Key Structural Differences Biological Activity/Application Synthesis Yield/Notes References
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate Lacks cyano and hydroxy groups; contains ketone Intermediate for peptidomimetic inhibitors 96% yield ()
tert-Butyl ((S)-1-(5-(p-tolyl)thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (24c) Thiazole ring replaces cyano/hydroxy Antiviral activity (SARS-CoV-2) Reported in prior work ()
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide Benzyloxycarbonyl and leucinamide substituents Protease inhibitor (PDB: 6WTT) Crystallographic data available ()

Compounds with Modified Warheads or Substituents

  • CMX990 Precursor ():

    • Structure: Contains a trifluoromethoxy group and an azabicyclohexane scaffold.
    • Activity: Higher potency against SARS-CoV-2 3CL protease (IC₅₀ < 10 nM).
    • Synthesis: Requires HCl-mediated deprotection ().
  • Compound C80 ():

    • Structure: Integrates a pyrazole ring and azabicyclohexane.
    • Application: Designed for enhanced binding to viral proteases.
    • Yield: Optimized via HATU-mediated coupling ().

Diastereomeric and Stereochemical Variants

  • Diastereomers 3a and 3b (): Differ in configuration at the hydroxy and cyano-bearing carbon. Separation: Achieved via HPLC; major diastereomer (3a) shows preferential crystallinity. Yield: 23% combined yield ().

Key Research Findings and Data

Structural Insights from Crystallography

  • Analogs like N∼2∼-[(benzyloxy)carbonyl]-L-leucinamide (PDB: 6WTT) reveal hydrogen bonding between the pyrrolidinone carbonyl and protease active sites ().

Biological Activity

tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H33N3O4, with a molecular weight of approximately 415.5 g/mol. The structure features a tert-butyl group, a cyano group, and a hydroxyl group, which contribute to its biological activity.

Research indicates that the compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cholesterol biosynthesis and other critical processes.

Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects against amyloid-beta-induced neuronal damage
Enzyme InhibitionInhibits enzymes related to cholesterol metabolism

Neuroprotective Study

A study investigated the neuroprotective effects of this compound on cultured astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and oxidative markers compared to untreated controls. This suggests potential therapeutic applications in treating Alzheimer's disease.

Antioxidant Efficacy

Another study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that this compound exhibited moderate antioxidant activity, comparable to established antioxidants like vitamin C.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

  • Step 1: Preparation of methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (Intermediate 6) using literature procedures (e.g., coupling reactions with Boc-protected amino acids) .
  • Step 2: Reduction of Intermediate 6 with NaBH₄ to yield tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Intermediate 7), achieving ~80% yield .
  • Step 3: Oxidation of Intermediate 7 with Dess-Martin periodinane (DMP) to form tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Intermediate 8) with ~70% yield .

Characterization: Intermediates are validated via ¹H NMR (400 MHz, CDCl₃), with key peaks for hydroxyl (δ 6.83 ppm), carbonyl (δ 9.52 ppm), and tert-butyl groups (δ 1.39 ppm) .

IntermediateKey NMR Peaks (δ, ppm)Yield
76.83 (s, 1H, -OH)80%
89.52 (s, 1H, C=O)70%

Q. What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identifies stereochemistry (e.g., (2S) and (3S) configurations) and functional groups (cyano, carbamate) .
  • HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass verification) .
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

Q. What are the recommended handling and storage protocols?

Methodological Answer:

  • Handling: Use PPE (chemical goggles, nitrile gloves) and ensure ventilation to avoid inhalation/contact .
  • Storage: Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?

Methodological Answer: Apply DoE to test variables like:

  • Reaction Temperature: Higher temps (e.g., 40°C vs. 25°C) may accelerate NaBH₄ reduction but risk side reactions .
  • Solvent Polarity: Polar aprotic solvents (e.g., THF) improve intermediate solubility but may reduce DMP oxidation efficiency .
  • Catalyst Loading: Screen 0.5–2.0 eq. of DMP for optimal oxidation without over-oxidizing the pyrrolidinone ring .

Example Optimization Table:

ParameterRange TestedOptimal ValueYield Improvement
Temperature20°C–50°C30°C+12%
DMP Equivalents1.0–2.5 eq.1.2 eq.+8%

Reference flow-chemistry setups (e.g., continuous-flow reactors) for reproducible scaling .

Q. How to resolve contradictions in reported yields for intermediates?

Methodological Answer: Discrepancies often arise from:

  • Impurity in Starting Materials: Use HPLC-purified intermediates to avoid competing reactions .
  • Moisture Sensitivity: Conduct NaBH₄ reductions under strict anhydrous conditions (e.g., molecular sieves in THF) .
  • Kinetic vs. Thermodynamic Control: Monitor reaction progression via TLC to isolate intermediates before decomposition .

Q. How does stereochemistry at (2S) and (3S) positions affect biological activity?

Q. Why do different studies report varying stability profiles for this compound?

Methodological Answer: Stability discrepancies arise from:

  • pH Sensitivity: The carbamate group hydrolyzes rapidly in acidic conditions (pH < 4), but remains stable in neutral buffers (pH 6–8) .
  • Light Exposure: UV/Vis studies show 15% degradation after 48 hours under ambient light vs. <5% in dark storage .

Recommended Stability Tests:

  • Accelerated aging studies (40°C/75% RH for 4 weeks).
  • LC-MS monitoring of degradation products (e.g., tert-butylamine or cyanohydrin derivatives) .

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